molecular formula C23H23FN4O4S B3003487 Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 887222-04-0

Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B3003487
CAS No.: 887222-04-0
M. Wt: 470.52
InChI Key: ARVBPFWZPGPUEC-UHFFFAOYSA-N
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Description

Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C23H23FN4O4S and its molecular weight is 470.52. The purity is usually 95%.
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Biological Activity

Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a unique structure comprising a piperidine ring, a thiazole moiety, and a furan ring, which are known for their diverse biological activities. Its molecular formula is C22H24FN5O3SC_{22}H_{24}FN_5O_3S, with a molecular weight of approximately 445.52 g/mol.

Anticancer Activity

Recent studies have indicated that compounds containing the thiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown promising activity against various cancer cell lines. In particular, compounds related to the structure of this compound have been reported to exhibit cytotoxic effects against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values in the micromolar range .

CompoundCell LineIC50 (μM)
Compound AMCF-727.3
Compound BHCT-1166.2

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on similar thiazole derivatives has demonstrated effectiveness against various pathogens. For example, certain thiazole derivatives have shown activity against Gram-positive and Gram-negative bacteria . The introduction of a furan ring may enhance these effects due to its electron-rich nature.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that similar compounds can induce apoptosis in cancer cells by activating intrinsic pathways.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit protein synthesis.

Case Study 1: Anticancer Efficacy

In a study involving the evaluation of various triazole derivatives, one derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 27.3 μM. This study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Antimicrobial Screening

Another investigation screened multiple thiazole derivatives for antimicrobial properties. Results indicated that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications similar to those in this compound could yield effective antimicrobial agents .

Properties

IUPAC Name

ethyl 1-[(4-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4S/c1-2-31-22(30)15-9-11-27(12-10-15)18(14-5-7-16(24)8-6-14)19-21(29)28-23(33-19)25-20(26-28)17-4-3-13-32-17/h3-8,13,15,18,29H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVBPFWZPGPUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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